The Dawn of a New Class of Bioactive Lipids: The Discovery and History of Prostaglandin F1α
The Dawn of a New Class of Bioactive Lipids: The Discovery and History of Prostaglandin F1α
A comprehensive exploration into the seminal discoveries, intricate biochemistry, and physiological significance of Prostaglandin F1α (PGF1α), a foundational member of the vast prostaglandin family. This technical guide navigates the historical landscape of prostaglandin research, from early observations to the elucidation of structure and function, providing researchers, scientists, and drug development professionals with a thorough understanding of this pivotal lipid mediator.
A Serendipitous Discovery: Early Observations and the Naming of a Misnomer
The story of prostaglandins begins in the 1930s with independent observations by two groups of physiologists. In 1930, Raphael Kurzrok and Charles Lieb noted that human seminal fluid could induce both contraction and relaxation of isolated human uterine tissue.[1] A few years later, in 1935, the Swedish physiologist Ulf von Euler reported similar smooth muscle-stimulating and vasodepressor activities in extracts from sheep vesicular glands and human semen.[2][3][4] Believing the active substance originated from the prostate gland, von Euler coined the term "prostaglandin."[1] This name, now known to be a misnomer as seminal vesicles are the primary source in semen, has persisted through decades of research.
These early studies laid the groundwork for a new field of biological research, hinting at the existence of potent, locally acting signaling molecules. However, the chemical nature of these "prostaglandins" remained elusive for nearly two decades.
The Swedish Breakthrough: Isolation and Structural Elucidation of PGF1α
The pivotal work that unraveled the chemical identity of prostaglandins was spearheaded by Sune Bergström and his colleagues at the Karolinska Institute in Sweden. In the post-war years, von Euler provided Bergström with his frozen extracts of sheep vesicular glands, reigniting the investigation.
Employing sophisticated separation techniques for the time, Bergström and Jan Sjövall embarked on the arduous task of purifying the active compounds. Their persistence paid off in 1957 when they reported the isolation of two crystalline prostaglandins, which they named Prostaglandin E (PGE) and Prostaglandin F (PGF), based on their differential partitioning between ether and phosphate (fosfat in Swedish) buffer.
Further refinement of their techniques led to the landmark isolation of Prostaglandin F1α (PGF1α) in its pure crystalline form, as detailed in their 1960 publication in Acta Chemica Scandinavica. This achievement was a critical step towards understanding the fundamental structure of this new class of compounds.
The structural elucidation of PGF1α and its relatives was a monumental task that relied on a combination of classical chemical degradation and newly emerging analytical technologies. Bergström's group, in collaboration with Bengt Samuelsson, determined that prostaglandins are 20-carbon carboxylic acids containing a five-membered ring, derived from essential fatty acids. The advent of gas chromatography-mass spectrometry (GC-MS) was instrumental in confirming the structures and identifying the various prostaglandin subtypes.
Table 1: Physicochemical Properties of Prostaglandin F1α
| Property | Value |
| Molecular Formula | C20H36O5 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |
| CAS Number | 745-62-0 |
Experimental Protocols: The Path to Pure PGF1α
The pioneering work of Bergström and Sjövall relied on meticulous and innovative experimental procedures. While the full, detailed protocols are found within their original publications, the general workflow for the isolation of PGF1α from sheep vesicular glands can be summarized as follows.
Extraction and Initial Purification
The process began with the homogenization of frozen sheep vesicular glands. The homogenate was then subjected to a series of solvent extractions to isolate the lipid-soluble acidic compounds, including the prostaglandins. This crude extract contained a mixture of different prostaglandins and other lipids.
Counter-Current Distribution
A key technique employed by Bergström's group was counter-current distribution, a method for separating compounds with different partition coefficients between two immiscible liquid phases. This multi-step extraction process allowed for the initial separation of the more polar F-series prostaglandins from the less polar E-series.
Partition Chromatography
Following counter-current distribution, partition chromatography on silica gel or celite was used for further purification. This technique separates compounds based on their partitioning between a stationary liquid phase coated on a solid support and a mobile liquid phase. By carefully selecting the solvent systems, Bergström and Sjövall were able to resolve the individual prostaglandin compounds, ultimately leading to the crystallization of pure PGF1α.
